molecular formula C15H19N3O3 B2505427 3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014069-83-0

3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2505427
CAS No.: 1014069-83-0
M. Wt: 289.335
InChI Key: CMJLYWBSSLCZTL-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with methoxy and carboxamide groups. The presence of these functional groups can influence the compound’s reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine and a carboxylating agent, such as carbonyl diimidazole or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted by other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of pyrazole derivatives with enzymes and receptors. Its structure may mimic natural substrates or inhibitors, providing insights into enzyme mechanisms.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets involved in inflammation, cancer, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of agrochemicals, dyes, or materials with specific properties. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The methoxy and carboxamide groups can form hydrogen bonds or hydrophobic interactions with proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide: Lacks the methyl group on the pyrazole ring.

    N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide: Lacks the methoxy group on the pyrazole ring.

    3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of both methoxy and carboxamide groups in 3-methoxy-N-(2-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological interactions, potentially leading to unique applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-18-10-12(15(17-18)21-3)14(19)16-9-8-11-6-4-5-7-13(11)20-2/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLYWBSSLCZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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